![molecular formula C16H12O4 B14187071 Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- CAS No. 919092-43-6](/img/structure/B14187071.png)
Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl] group
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid derivatives can undergo oxidation reactions. For example, the oxidation of benzoic acid can yield benzaldehyde or benzene, depending on the reaction conditions.
Reduction: Reduction reactions can convert benzoic acid derivatives into corresponding alcohols or hydrocarbons.
Substitution: Benzoic acid derivatives can participate in substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Benzaldehyde, benzene.
Reduction: Benzyl alcohol, toluene.
Substitution: Halogenated benzoic acids, nitrobenzoic acids, sulfonated benzoic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzoic acid derivatives are used as intermediates in the synthesis of various complex organic molecules.
Biology:
Antimicrobial Agents: Some benzoic acid derivatives exhibit antimicrobial properties and are used in the development of new antibacterial agents.
Medicine:
Iron Chelation Therapy: Certain benzoic acid derivatives, such as deferasirox, are used in iron chelation therapy to treat chronic iron overload in patients receiving long-term blood transfusions.
Industry:
Mechanism of Action
The mechanism of action of benzoic acid derivatives varies depending on their specific application. For example, in the case of antimicrobial activity, benzoic acid derivatives inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . In iron chelation therapy, compounds like deferasirox bind to excess iron in the body, forming stable complexes that are excreted, thereby reducing iron levels .
Comparison with Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole Derivatives: These compounds share structural similarities with benzoic acid derivatives and exhibit similar biological activities, such as antimicrobial and insecticidal properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid: This compound is structurally related to benzoic acid derivatives and is used in similar applications, including iron chelation therapy.
Uniqueness: Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a compound of significant interest.
Properties
CAS No. |
919092-43-6 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H,(H,19,20) |
InChI Key |
JOALTNNELYVHQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


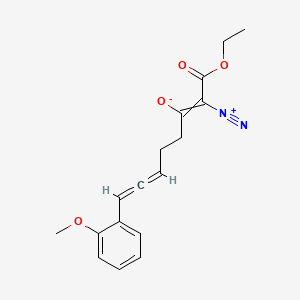
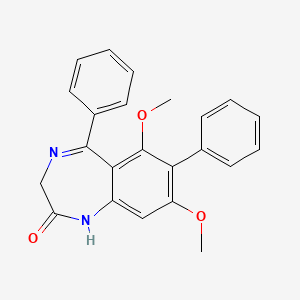
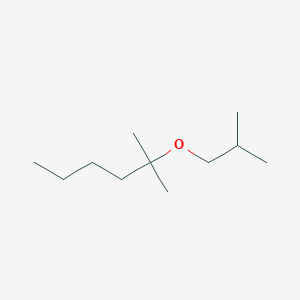
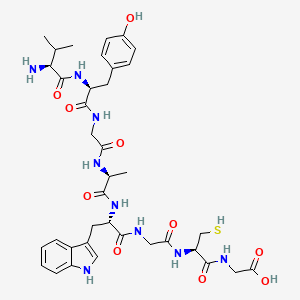
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

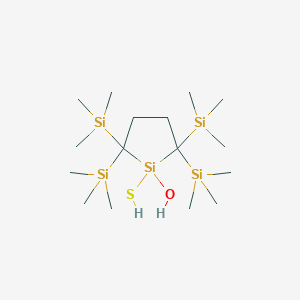
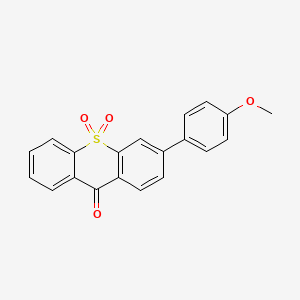
silane](/img/structure/B14187046.png)

![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)


![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
